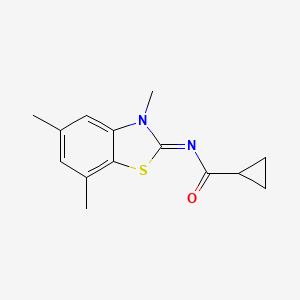

N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide, also known as MitoBloCK-7, is a fluorescent probe that has been widely used in scientific research to study mitochondrial dynamics and function. This compound is a potent inhibitor of dynamin-related protein 1 (Drp1), a key regulator of mitochondrial fission.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Benzothiazoles exhibit diverse biological activities, making them valuable for drug discovery. Researchers have explored their potential as:

- Anti-Cancer Agents : Some benzothiazoles demonstrate anti-cancer properties by inhibiting tumor cell growth and metastasis .

- Anti-Bacterial and Anti-Tuberculosis Agents : Benzothiazoles have shown promise against bacterial infections, including tuberculosis .

- Anti-Inflammatory Compounds : These molecules may help modulate inflammatory responses .

- Anti-Diabetic Agents : Benzothiazoles could play a role in managing diabetes .

Enzyme Inhibition and Targeted Therapies

Benzothiazoles have been investigated as enzyme inhibitors, potentially impacting various biological processes. Specific applications include:

- Enzyme Inhibitors : Benzothiazoles can target enzymes involved in disease pathways, such as kinases or proteases .

- Neuroprotective Agents : Some derivatives exhibit neuroprotective effects, which could be relevant for neurodegenerative diseases .

Fluorescent Materials and Imaging Reagents

Benzothiazoles possess intrinsic fluorescence properties, making them useful for:

- Fluorescent Probes : Researchers have explored their application as imaging agents in biological systems .

- Electroluminescent Devices : Benzothiazoles contribute to the development of electroluminescent materials .

Other Applications

Beyond the fields mentioned above, benzothiazoles have been studied for:

Mechanism of Action

Target of Action

The compound, also known as (Z)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide, is a derivative of benzothiazole . Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting several targets including dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to the inhibition of essential bacterial enzymes . This interaction disrupts the normal functioning of the bacteria, leading to its death .

Biochemical Pathways

The compound affects several biochemical pathways due to its interaction with multiple targets. For instance, it inhibits the function of DNA gyrase, an enzyme involved in DNA replication, transcription, and repair . It also inhibits dihydroorotase, an enzyme involved in the de novo synthesis of pyrimidines .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth due to the disruption of essential biochemical pathways . This makes it a potential candidate for the development of new antibacterial agents .

properties

IUPAC Name |

N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2OS/c1-8-6-9(2)12-11(7-8)16(3)14(18-12)15-13(17)10-4-5-10/h6-7,10H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWKKJWZLYZJKSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3CC3)S2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-[[(2R)-2-(prop-2-enoxycarbonylamino)propanoyl]amino]propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate](/img/no-structure.png)

![1-benzyl-N~5~-(3-ethylphenyl)-4-hydroxy-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2983246.png)

![1,3-bis(4-chlorophenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2983251.png)

![N-(4-Ethoxyphenyl)-2-[2-(3-ethylanilino)-4-methyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2983253.png)

![8-((3,4-Difluorophenyl)sulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2983260.png)

![N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2983262.png)

![1-[(9H-purin-6-yl)carbamoyl]ethyl 2-chloropyridine-4-carboxylate](/img/structure/B2983266.png)

![7-Cyclopropyl-2-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2983267.png)